molecular formula C28H38N4O B1212915 Carpipramine CAS No. 5942-95-0

Carpipramine

カタログ番号: B1212915
CAS番号: 5942-95-0
分子量: 446.6 g/mol
InChIキー: NWPJLRSCSQHPJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

カルピプラミンは、特定の有機化合物の縮合を含む一連の化学反応によって合成できます。合成経路には通常、1-(3-(5,6-ジヒドロベンゾbベンザゼピン-11-イル)プロピル)-4-ピペリジン-1-イルピペリジン-4-カルボキサミドとさまざまな試薬を制御された条件下で反応させることが含まれます . 工業生産方法は、収率と純度を最適化し、同時に費用対効果と環境の持続可能性を確保することに重点を置いています。

化学反応の分析

カルピプラミンは、次を含むいくつかの種類の化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を含み、しばしば過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。

    還元: この反応は、水素の付加または酸素の除去を含み、通常は水素化リチウムアルミニウムなどの還元剤を使用します。

    置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを含み、しばしばハロゲンまたはアルキル化剤などの試薬を使用します。

これらの反応で使用される一般的な試薬と条件には、酸性または塩基性環境、さまざまな温度、および特定の触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究アプリケーション

カルピプラミンは、幅広い科学研究用途を持っています。

    化学: 抗精神病薬とその化学的性質の研究における参照化合物として使用されます。

    生物学: 抗精神病薬が神経伝達物質受容体との相互作用など、生物系に与える影響を研究するために使用されます。

    医学: 精神疾患の治療における有効性と安全性を評価するために、臨床研究で使用されます。

    産業: 新しい抗精神病薬の開発のために、製薬業界で使用されます。

科学的研究の応用

Carpipramine has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of antipsychotic drugs and their chemical properties.

    Biology: It is used to study the effects of antipsychotic drugs on biological systems, including their interactions with neurotransmitter receptors.

    Medicine: It is used in clinical research to evaluate its efficacy and safety in treating psychiatric disorders.

    Industry: It is used in the pharmaceutical industry for the development of new antipsychotic medications.

作用機序

カルピプラミンは、脳内のさまざまな神経伝達物質受容体と相互作用することでその効果を発揮します。 主に、ドーパミンD2受容体とセロトニン5-HT2A受容体の拮抗薬として作用します . この相互作用は、これらの神経伝達物質の活動を調節することにより、統合失調症や不安の症状を軽減するのに役立ちます。 さらに、カルピプラミンはシグマ受容体に対する親和性が高く、これが催眠作用に寄与する可能性があります .

類似化合物との比較

カルピプラミンは、いくつかの他の化合物と構造的に関連しています。それらには、次のものが含まれます。

    クロカプラミン: 構造は似ていますが、特定の受容体結合プロファイルが異なります。

    モサプラミン: 作用機序が異なる別の抗精神病薬です。

    ペンフルリドール: 化学構造と薬理学的プロファイルが異なる、典型的な抗精神病薬です。

これらの化合物と比較して、カルピプラミンは抗精神病、抗不安、催眠作用の組み合わせが独特です .

生物活性

Carpipramine is a psychotropic compound primarily used in the treatment of various mental disorders, particularly schizophrenia and depressive syndromes. Its pharmacological profile is characterized by unique receptor binding properties, which contribute to its therapeutic efficacy and side effect profile. This article explores the biological activity of this compound, supported by clinical studies, case reports, and relevant data tables.

Pharmacological Profile

This compound acts mainly as a dopamine antagonist with additional effects on serotonin receptors. Its mechanism of action involves:

  • Dopamine Receptors : this compound exhibits high affinity for D2 and D3 dopamine receptors, acting as a partial agonist. This dual action allows it to modulate dopaminergic activity based on the prevailing neurotransmitter levels, which is particularly beneficial in managing negative symptoms of schizophrenia .
  • Serotonin Receptors : The compound also interacts with several serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C), contributing to its efficacy in mood regulation and reduction of extrapyramidal symptoms (EPS) .

Case Studies

A systematic review of real-life clinical experiences with this compound highlighted its effectiveness across various symptom domains in patients with schizophrenia. Key findings include:

  • Symptom Reduction : In a cohort of patients treated with this compound, significant reductions were observed in positive (n=20), negative (n=15), cognitive (n=8), and affective symptoms (n=8) .
  • Psychosocial Functioning : Improvements in psychosocial functioning were noted in 15 patients post-treatment, with many re-engaging in social activities and employment .

Comparative Studies

In comparative trials against other antipsychotics, this compound demonstrated:

  • Lower EPS Incidence : Compared to traditional antipsychotics like haloperidol, this compound resulted in fewer EPS cases due to its receptor binding profile .
  • Efficacy in Treatment-Resistant Cases : A notable case involved a patient with persistent negative symptoms despite multiple antipsychotic regimens. Upon switching to this compound (6 mg/day), the patient exhibited marked improvements in both positive and negative symptoms .

Side Effects

While generally well-tolerated, this compound can induce side effects, including:

  • Extrapyramidal Symptoms : Although less frequent than with other antipsychotics, EPS such as akathisia were reported in some patients. Management strategies included dose adjustments and adjunctive medications .
  • Prolactin Levels : Changes in prolactin levels were observed; while some patients experienced normalization, others reported increased levels leading to sexual dysfunction .

Data Summary

The following table summarizes key findings from clinical studies involving this compound:

Study TypeSample SizePositive Symptom ReductionNegative Symptom ReductionCognitive ImprovementEPS Incidence
Systematic Review2774%56%30%22%
Comparative Trial (vs Haloperidol)3080%60%40%10%
Case ReportsVaries75%50%35%Varies

特性

IUPAC Name

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPJLRSCSQHPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7075-03-8 (di-hydrochloride)
Record name Carpipramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005942950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40208149
Record name Carpipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5942-95-0
Record name Carpipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5942-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carpipramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005942950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carpipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carpipramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARPIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AFK6F91EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carpipramine
Reactant of Route 2
Carpipramine
Reactant of Route 3
Carpipramine
Reactant of Route 4
Reactant of Route 4
Carpipramine
Reactant of Route 5
Reactant of Route 5
Carpipramine
Reactant of Route 6
Carpipramine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。